molecular formula C13H19N3O4S B15303740 tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate

Cat. No.: B15303740
M. Wt: 313.37 g/mol
InChI Key: BCWNWPJSXYRHPU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a pyrimidine-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common approach involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with pyrimidine-2-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is unique due to its combination of a cyclobutyl ring and a pyrimidine-2-sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

tert-butyl N-(3-pyrimidin-2-ylsulfonylcyclobutyl)carbamate

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-9-7-10(8-9)21(18,19)11-14-5-4-6-15-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)

InChI Key

BCWNWPJSXYRHPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)C2=NC=CC=N2

Origin of Product

United States

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